Cas no 402911-50-6 (2,3-Dihydro-1,4-benzoxathiin-6-ol)

2,3-Dihydro-1,4-benzoxathiin-6-ol 化学的及び物理的性質
名前と識別子
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- 2,3-dihydrobenzo[b][1,4]oxathiin-6-ol
- 6T-0906
- 402911-50-6
- 2,3-dihydro-1,4-benzoxathiin-6-ol
- AKOS025394000
- YRXYKDKZEOEBCH-UHFFFAOYSA-N
- SCHEMBL5878708
- 2,3-Dihydro-1,4-benzoxathiin-6-ol
-
- インチ: InChI=1S/C8H8O2S/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2
- InChIKey: YRXYKDKZEOEBCH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 168.02450067Da
- どういたいしつりょう: 168.02450067Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 54.8Ų
2,3-Dihydro-1,4-benzoxathiin-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6T-0906-1MG |
2,3-dihydro-1,4-benzoxathiin-6-ol |
402911-50-6 | >97% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 6T-0906-5MG |
2,3-dihydro-1,4-benzoxathiin-6-ol |
402911-50-6 | >97% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 6T-0906-1G |
2,3-dihydro-1,4-benzoxathiin-6-ol |
402911-50-6 | >97% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 6T-0906-10G |
2,3-dihydro-1,4-benzoxathiin-6-ol |
402911-50-6 | >97% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AF86152-5mg |
2,3-dihydrobenzo[b][1,4]oxathiin-6-ol |
402911-50-6 | >97% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AF86152-1mg |
2,3-dihydrobenzo[b][1,4]oxathiin-6-ol |
402911-50-6 | >97% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AF86152-500mg |
2,3-dihydrobenzo[b][1,4]oxathiin-6-ol |
402911-50-6 | >97% | 500mg |
$720.00 | 2024-04-20 | |
Apollo Scientific | OR33034-1g |
2,3-Dihydro-1,4-benzoxathiin-6-ol |
402911-50-6 | 97% | 1g |
£1078.00 | 2025-02-20 | |
Key Organics Ltd | 6T-0906-0.5G |
2,3-dihydro-1,4-benzoxathiin-6-ol |
402911-50-6 | >97% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 6T-0906-10MG |
2,3-dihydro-1,4-benzoxathiin-6-ol |
402911-50-6 | >97% | 10mg |
£48.00 | 2025-02-09 |
2,3-Dihydro-1,4-benzoxathiin-6-ol 関連文献
-
1. Isovanillyl sweeteners. Synthesis and sweet taste of sulfur heterocyclesAnna Arnoldi,Angela Bassoli,Lucio Merlini,Enzio Ragg J. Chem. Soc. Perkin Trans. 1 1993 1359
2,3-Dihydro-1,4-benzoxathiin-6-olに関する追加情報
2,3-Dihydro-1,4-benzoxathiin-6-ol (CAS No. 402911-50-6): A Comprehensive Overview
The compound 2,3-Dihydro-1,4-benzoxathiin-6-ol, identified by the CAS registry number 402911-50-6, is a structurally unique organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzoxathiins, which are known for their diverse biological activities and structural versatility. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and applications.
Benzoxathiins are a group of heterocyclic compounds characterized by a benzene ring fused to a thietane ring containing an oxygen atom. The presence of sulfur in the structure contributes to their distinct chemical properties and reactivity. In the case of 2,3-Dihydro-1,4-benzoxathiin-6-ol, the hydroxyl group at position 6 adds another layer of functional complexity, making it a valuable substrate for further chemical modifications.
Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have not only improved the yield and purity of the compound but also provided deeper insights into its structural stability and reactivity under various conditions.
The pharmacological potential of 2,3-Dihydro-1,4-benzoxathiin-6-ol has been explored in several recent research articles. Findings suggest that this compound exhibits promising anti-inflammatory and antioxidant activities, making it a potential candidate for drug development in the treatment of chronic inflammatory diseases and oxidative stress-related disorders.
In addition to its pharmacological applications, this compound has shown interesting catalytic properties when used as a ligand in transition metal-catalyzed reactions. Researchers have reported enhanced catalytic efficiency in certain cross-coupling reactions, highlighting its potential in organic synthesis and industrial applications.
The environmental impact of synthesizing and using CAS No. 402911-50-6 has also been a topic of recent concern. Studies have evaluated its biodegradability and toxicity profiles under controlled laboratory conditions. Results indicate that while the compound is moderately biodegradable, further research is needed to fully understand its long-term environmental effects.
In conclusion, 2,3-Dihydro-1,4-benzoxathiin-6-ol (CAS No. 402911-50-6) stands out as a versatile compound with multifaceted applications across chemistry and pharmacology. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in both academic and industrial settings.
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